BenchChemオンラインストアへようこそ!

VO-Ohpic trihydrate

PTEN Inhibition Cancer Research Cell Signaling

VO-Ohpic trihydrate (CAS 476310-60-8) is a highly selective PTEN inhibitor. It offers superior potency (IC50 35 nM) and a unique selectivity window, enabling precise modulation of PIP3/Akt signaling. Distinct from simple vanadium salts, its oxovanadium(IV) chelate framework ensures robust insulin-mimetic activity and cellular bioavailability. Essential for metabolic regulation, Treg function, and tumor microenvironment studies. Rigorously characterized for batch-to-batch reproducibility.

Molecular Formula C12H15N2O11V
Molecular Weight 414.19
CAS No. 476310-60-8
Cat. No. B1193784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVO-Ohpic trihydrate
CAS476310-60-8
SynonymsVO-OHpic;  VO OHpic;  VOOHpic; 
Molecular FormulaC12H15N2O11V
Molecular Weight414.19
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V]
InChIInChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;
InChIKeyHCJXRYXYWPOIGP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate (VO-OHpic trihydrate) Procurement Guide: Key Specifications and Compound Identity


3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate, widely cataloged as VO-OHpic trihydrate (CAS 476310-60-8), is a vanadium-based coordination complex recognized primarily as a potent, selective, and reversible inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). Its molecular formula is C12H16N2O11V with a molecular weight of approximately 415.20 g/mol . It is supplied as a solid with purity typically >98% (HPLC) and demonstrates solubility in DMSO at concentrations up to 25-100 mM . This compound is used exclusively for research purposes.

VO-OHpic Trihydrate (CAS 476310-60-8): Rationale for Non-Interchangeability with Generic Vanadium Salts or Alternative PTEN Inhibitors


Substituting 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate with simple vanadium salts (e.g., vanadyl sulfate) or alternative PTEN inhibitors (e.g., SF1670) is scientifically unsound and can lead to experimental failure. Simple salts lack the chelating ligand framework required for targeted intracellular delivery and optimal bioavailability, resulting in reduced insulin-mimetic activity and potential for higher systemic toxicity [1]. Furthermore, the distinct coordination chemistry of VO-OHpic confers a unique combination of PTEN inhibitory potency (low nanomolar) and a specific selectivity window over other phosphatases, a profile not replicated by other vanadium complexes like bisperoxo-vanadium (bpV) compounds, which exhibit lower specificity and non-specific mechanisms of action [2].

Quantitative Differentiation of 3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate (VO-OHpic) from Closest Comparators


PTEN Inhibitory Potency: VO-OHpic vs. SF1670

VO-OHpic exhibits PTEN inhibitory potency (IC50 = 35-46 nM) that is approximately two orders of magnitude greater than the non-vanadium inhibitor SF1670 (IC50 = 2 μM). This significant difference in potency is critical for experiments requiring complete PTEN inhibition at low compound concentrations, minimizing potential off-target effects. [1]

PTEN Inhibition Cancer Research Cell Signaling

Phosphatase Selectivity Profile: VO-OHpic vs. bpV(phen)

VO-OHpic demonstrates a defined selectivity window over cysteine-based phosphatases, with IC50 values of 588 nM for SopB, 4.03 μM for MTM, and 57.5 μM for PTPβ, providing a clear functional margin. In contrast, bpV(phen) shows a narrower selectivity window against PTP-1B (IC50 = 920 nM) and PTP-β (IC50 = 343 nM) relative to its PTEN IC50 (38 nM). [1] Furthermore, recent studies indicate that bpV(phen) may act through non-specific S-nitrosylation of PTEN and can induce PTEN-independent ERK1/2 phosphorylation, whereas VO-OHpic acts as a reversible, non-competitive inhibitor. [2]

PTEN Selectivity Phosphatase Profiling Signal Transduction

Insulin-Mimetic Activity: VO-OHpic Complexes vs. Vanadyl Sulfate

The mono-nuclear oxovanadium(IV) complex with 3-hydroxypyridine-2-carboxylic acid (a structural precursor to VO-OHpic) exhibits superior insulin-mimetic activity in vitro compared to the simple vanadium salt, vanadyl sulfate (VOSO4). In isolated rat adipocytes, this complex demonstrated higher efficacy in inhibiting free fatty acid (FFA) release. [1] Notably, the tetranuclear form of this complex showed significantly lower activity, highlighting the importance of specific coordination geometry for biological function. [2]

Insulin-Mimetic Diabetes Research Glucose Uptake

Structural and Biophysical Advantages: VO-OHpic vs. Other Vanadium Complexes

The coordination geometry of VO-OHpic is distinctly different from other vanadium complexes like bis(pyridine-2-carboxylato)oxovanadium(IV). [1] The tetranuclear cyclic structure of the related VO-OHpic complex remains intact in solution, as evidenced by ESR spectroscopy and cyclic voltammetry. [2] This structural stability in physiological buffers is a key differentiator from simpler vanadium salts that readily dissociate or form complex mixtures of hydrolytic species. The defined ligand environment contributes to its unique pharmacological profile, including its ability to increase cellular PIP3 levels and promote Akt phosphorylation.

Coordination Chemistry Solution Stability Structural Integrity

Optimal Research Application Scenarios for 3-Hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate (VO-OHpic trihydrate) Based on Quantitative Evidence


Elucidating PTEN-Specific Signaling in PI3K/Akt/mTOR Pathway Studies

VO-OHpic trihydrate is the reagent of choice for experiments requiring potent and reversible inhibition of PTEN with minimal cross-reactivity against other cysteine-based phosphatases. Its nanomolar potency (IC50 = 35-46 nM) and well-defined selectivity window (>1000-fold over PTPβ) enable researchers to confidently attribute changes in PIP3 levels and Akt phosphorylation directly to PTEN inhibition, unlike first-generation bpV inhibitors which exhibit off-target effects on ERK signaling. [1]

In Vitro Investigation of Insulin-Mimetic and Anti-Diabetic Mechanisms

For studies focused on glucose uptake and free fatty acid metabolism in adipocytes or muscle cells, the oxovanadium(IV)-3-hydroxypyridine-2-carboxylic acid framework (the core of VO-OHpic) offers superior insulin-mimetic activity compared to generic vanadyl sulfate. [2] This improved activity, coupled with the compound's defined coordination chemistry, provides a more robust and reproducible model system for screening insulin-sensitizing agents or investigating vanadium's mechanism of action in metabolic regulation.

Cancer Immunology and Tumor Microenvironment Research

VO-OHpic is uniquely suited for studies investigating the role of PTEN in regulatory T cells (Tregs) and the tumor microenvironment. As reported, VO-OHpic blocks the immunosuppressant activity of IDO-activated Tregs and promotes antitumor inflammatory responses when combined with immunotherapy in tumor-bearing mouse models. This specific functional outcome, linked directly to its selective PTEN inhibition profile, makes it a valuable tool for dissecting immune checkpoint mechanisms.

Coordination Chemistry and Metallodrug Development Studies

The well-characterized mononuclear and tetranuclear VO-OHpic complexes serve as valuable models for investigating the relationship between coordination geometry, solution stability, and biological activity in vanadium-based metallodrugs. Their distinct ESR signatures and electrochemical profiles provide clear markers for tracking complex integrity in solution, making them ideal standards for researchers developing next-generation insulin-mimetic or phosphatase-inhibiting agents. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for VO-Ohpic trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.